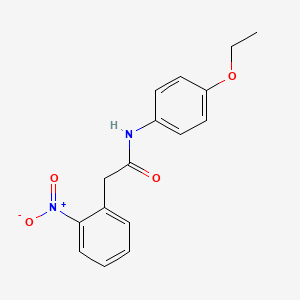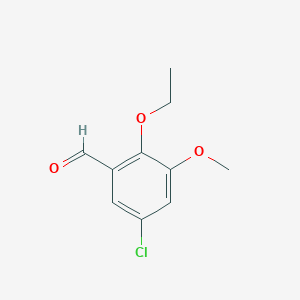
5-chloro-2-ethoxy-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-3-methoxybenzaldehyde, also known as CEMB, is a chemical compound that belongs to the family of benzaldehydes. It is a yellow solid that is used in various scientific research applications due to its unique properties. CEMB has a molecular formula of C10H11ClO3 and a molecular weight of 218.65 g/mol.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethoxy-3-methoxybenzaldehyde is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells, fungi, and bacteria. It is thought to do this by interfering with various metabolic pathways and enzymes that are essential for the survival of these cells.
Biochemical and physiological effects:
5-chloro-2-ethoxy-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects on the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain types of fungi and bacteria. In addition, 5-chloro-2-ethoxy-3-methoxybenzaldehyde has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-ethoxy-3-methoxybenzaldehyde in lab experiments is its ability to selectively target cancer cells, fungi, and bacteria without affecting normal cells. This makes it a promising candidate for the development of new drugs and therapies. However, one limitation of using 5-chloro-2-ethoxy-3-methoxybenzaldehyde is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the research and development of 5-chloro-2-ethoxy-3-methoxybenzaldehyde. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the identification of its molecular targets and pathways, which could lead to the development of more effective drugs and therapies. Additionally, further studies are needed to investigate its potential use in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 5-chloro-2-ethoxy-3-methoxybenzaldehyde can be achieved through a multistep reaction process. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl chloroacetate in the presence of a catalyst to form 5-chloro-2-ethoxy-3-methoxybenzoic acid. The acid is then converted to the aldehyde form by reacting it with a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-3-methoxybenzaldehyde has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. 5-chloro-2-ethoxy-3-methoxybenzaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
5-chloro-2-ethoxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUGXKKHHNGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxy-3-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


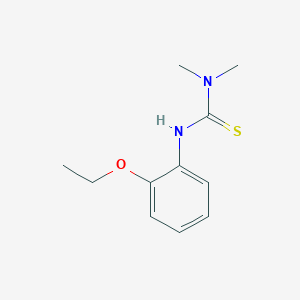

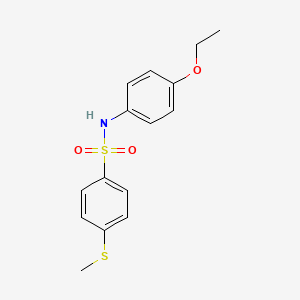
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
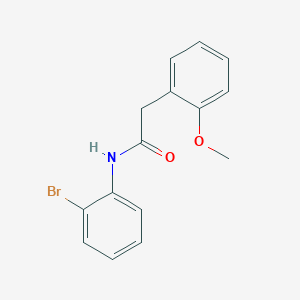

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
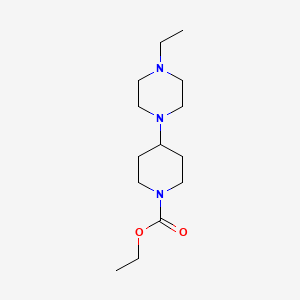
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)

![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
